molecular formula C11H14BF4ISi B140117 Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate CAS No. 127783-36-2

Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate

Cat. No. B140117
M. Wt: 388.02 g/mol
InChI Key: QHLUVBBDXOGLSV-UHFFFAOYSA-N
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Description

Trimethylsilylethynyl(phenyl)iodonium compounds are a class of hypervalent iodine compounds that have been extensively studied due to their utility in organic synthesis. These compounds serve as versatile reagents for various transformations, including alkynylation, benzyne generation, and reactions with phenolates, among others.

Synthesis Analysis

The synthesis of trimethylsilylethynyl(phenyl)iodonium triflates involves the reaction of silyl-substituted ethynyliodonium salts with other organic substrates. For instance, the reaction of 1,2-bis(trimethylsilyl)benzene with a PhI(OAc)2/TfOH reagent system leads to the formation of hypervalent iodine–benzyne precursors, which can be trapped efficiently by various agents to yield benzyne adducts . Similarly, the reaction of enol trimethylsilyl ethers with phenyliodonium triflates in the presence of potassium fluoride results in the formation of β- and δ-perfluoroalkyl carbonyl compounds .

Molecular Structure Analysis

The molecular structure of trimethylsilylethynyl(phenyl)iodonium compounds is characterized by the presence of a hypervalent iodine center bonded to a phenyl group and a trimethylsilyl-protected ethynyl group. The hypervalent iodine center is capable of undergoing various reactions due to its electrophilic nature and the stability provided by the trimethylsilyl group .

Chemical Reactions Analysis

Trimethylsilylethynyl(phenyl)iodonium compounds participate in a variety of chemical reactions. They have been used for the regioselective alkynylation of benzotriazole, leading to the formation of 2-ethynyl-2H-benzotriazole derivatives . These compounds also react with phenolates to form substitution products and sp^2 C-H insertion products, which can further cyclize to form benzo[b]furans . Additionally, they serve as precursors for the generation of benzynes, which can be trapped to form various adducts .

Physical and Chemical Properties Analysis

The physical and chemical properties of trimethylsilylethynyl(phenyl)iodonium compounds are influenced by the presence of the trimethylsilyl group and the hypervalent iodine center. The trimethylsilyl group imparts stability to the molecule and can be removed under certain conditions to yield reactive intermediates. The hypervalent iodine center is electrophilic and can participate in a variety of substitution and elimination reactions, as demonstrated by the reactions with halide ions .

Scientific Research Applications

Synthesis Applications

Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is primarily used in organic synthesis. It has been applied in the ethynylation of β-dicarbonyl compounds, offering a method for α-ethynylation under mild conditions (Ochiai et al., 1991). Additionally, it reacts with potassium salts of acidic phenols to form substitution products and sp2C-H insertion products, leading to 2-aroxybenzo[b]furans (S. Nikas, N. Rodios, A. Varvoglis, 2000).

Alkynylation of Benzotriazole

It has been used in the alkynylation of benzotriazole, demonstrating regioselective synthesis of 2-ethynyl-2H-benzotriazole derivatives. This application illustrates its utility in creating novel regioselective alkynylation products (T. Kitamura et al., 2011).

Preparation of Chiral Ligands

Trimethylsilylethynyl(phenyl)iodonium tetrafluoroborate is also involved in the preparation of chiral ligands for asymmetric synthesis. Its use in the preparation of a new BINAP-based building block, which is then used in the synthesis of chiral ligands for rhodium-catalyzed asymmetric 1,4-addition, highlights its role in facilitating enantioselective synthesis (T. Shimada et al., 2005).

Generation of Benzyne Precursors

This compound is instrumental in generating benzyne precursors. The facile preparation of phenyl[o-(trimethylsilyl)phenyl]iodonium triflate and its use as an efficient benzyne precursor demonstrates its importance in the formation of reactive intermediates for further chemical transformations (T. Kitamura, M. Yamane, 1995).

Safety And Hazards

Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate is harmful if swallowed and causes severe skin burns and eye damage . It is also a flammable solid . Safety precautions include not breathing dusts or mists, not eating, drinking, or smoking when using this product, and wearing protective gloves, protective clothing, eye protection, and face protection .

properties

IUPAC Name

phenyl(2-trimethylsilylethynyl)iodanium;tetrafluoroborate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ISi.BF4/c1-13(2,3)10-9-12-11-7-5-4-6-8-11;2-1(3,4)5/h4-8H,1-3H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHLUVBBDXOGLSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C[Si](C)(C)C#C[I+]C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF4ISi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50449420
Record name Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50449420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate

CAS RN

127783-36-2
Record name Iodonium, phenyl[2-(trimethylsilyl)ethynyl]-, tetrafluoroborate(1-) (1:1)
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Record name Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethylsilylethynyl(phenyl)iodonium Tetrafluoroborate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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